Bis(2,4-diisopropylphenyl) Phenyl Phosphate
Overview
Description
Bis(2,4-diisopropylphenyl) Phenyl Phosphate is an organophosphate compound with the molecular formula C30H39O4P. It is known for its unique structural properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-diisopropylphenyl) Phenyl Phosphate typically involves the reaction of 2,4-di(propan-2-yl)phenol with phenyl phosphorodichloridate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-diisopropylphenyl) Phenyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphite esters.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphate esters and phosphoric acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2,4-diisopropylphenyl) Phenyl Phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials
Mechanism of Action
The mechanism of action of Bis(2,4-diisopropylphenyl) Phenyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with cellular membranes, altering their properties and functions .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4-di(propan-2-yl)phenyl) diphenyl phosphate
- Bis(2,4-di(propan-2-yl)phenyl) methyl phosphate
- Bis(2,4-di(propan-2-yl)phenyl) ethyl phosphate
Uniqueness
Bis(2,4-diisopropylphenyl) Phenyl Phosphate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and lower volatility, making it particularly useful in high-temperature applications .
Properties
IUPAC Name |
bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39O4P/c1-20(2)24-14-16-29(27(18-24)22(5)6)33-35(31,32-26-12-10-9-11-13-26)34-30-17-15-25(21(3)4)19-28(30)23(7)8/h9-23H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZTEZXEXIDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017825 | |
Record name | bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2190501-29-0 | |
Record name | bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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